

In-Depth Toxicological Profile of m-Anisidine: A Technical Guide

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Compound of Interest

Compound Name: *m*-Anisidine

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Executive Summary

m-Anisidine (3-methoxyaniline) is an aromatic amine with notable toxicological properties. This technical guide provides a comprehensive overview of its toxicological profile, including acute, sub-chronic, and genotoxic effects, as well as its potential for reproductive and developmental toxicity. A key adverse effect of **m-anisidine** is the induction of methemoglobinemia. While comprehensive data on its chronic toxicity and carcinogenicity are limited, evidence from in vitro and screening studies warrants a cautious approach to its handling and exposure. This document synthesizes available quantitative data, details experimental methodologies for key studies, and visualizes relevant biological processes to support informed risk assessment and guide future research.

Chemical and Physical Properties

m-Anisidine is a pale yellow to amber oily liquid that may darken upon exposure to air and light.^[1] Its chemical structure and key physical properties are summarized below.

Property	Value	Reference
CAS Number	536-90-3	[2]
Molecular Formula	C ₇ H ₉ NO	
Molecular Weight	123.15 g/mol	
Boiling Point	251 °C	
Melting Point	< 0 °C	
Density	1.096 g/cm ³ at 20 °C	
Water Solubility	Soluble	
log Kow	0.93	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

m-Anisidine can be absorbed through inhalation, dermal contact, and ingestion.[1] While specific ADME studies on **m-anisidine** are not extensively available, its structural similarity to other aromatic amines suggests that it is likely metabolized in the liver. The metabolic pathways of related compounds, such as o-anisidine, involve cytochrome P450-mediated oxidation and subsequent conjugation reactions.[3] A key metabolic activation step for many aromatic amines is N-hydroxylation, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA.[4] The formation of methemoglobin, a hallmark of anisidine toxicity, is a result of the oxidation of hemoglobin by metabolic intermediates.[4][5]

Toxicological Endpoints

Acute Toxicity

m-Anisidine exhibits moderate acute toxicity via the oral route. It is also classified as an irritant to the skin, eyes, and respiratory tract.

Table 1: Acute Toxicity of **m-Anisidine**

Test	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	526 mg/kg	Harmful if swallowed	[2]
Skin Irritation	-	Dermal	Irritant	Causes skin irritation	
Eye Irritation	-	Ocular	Irritant	Causes serious eye irritation	
Respiratory Irritation	-	Inhalation	Irritant	May cause respiratory irritation	

Sub-chronic Toxicity

Specific 90-day subchronic toxicity studies (OECD 408) on **m-anisidine** are not readily available in the public domain. However, a 28-day repeated dose oral toxicity study (OECD 407) on the related isomer, o-anisidine, showed effects on the spleen in male rats at 1000 mg/kg/day, with a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day.[6][7] A combined repeated dose and reproductive/developmental toxicity screening study on **m-anisidine** identified a Lowest-Observed-Adverse-Effect Level (LOAEL) for systemic toxicity of 2.4 mg/kg/day in rats.[8]

Genotoxicity

m-Anisidine has demonstrated mutagenic and clastogenic potential in a variety of in vitro assays. The results are summarized in the table below.

Table 2: Genotoxicity of **m-Anisidine**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium TA100, TA1537, TA97, TA98	With and without S9	Mixed (Positive and Negative results reported)	[8]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	[8]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	[8]

The positive results in mammalian cell assays indicate that **m-anisidine** is capable of inducing structural chromosomal damage.

Carcinogenicity

Long-term carcinogenicity bioassays (OECD 451) specifically for **m-anisidine** in rodents have not been identified in the available literature. However, the structurally related isomers, o-anisidine and p-anisidine hydrochloride, have been evaluated by the National Toxicology Program (NTP). o-Anisidine hydrochloride was found to be carcinogenic in Fischer 344 rats and B6C3F1 mice, causing transitional cell carcinomas of the urinary bladder.[9][10][11] p-Anisidine hydrochloride showed equivocal evidence of carcinogenic activity in male rats and no evidence in female rats and mice.[12] Given the positive genotoxicity data for **m-anisidine** and the carcinogenicity of its ortho-isomer, a carcinogenic potential for **m-anisidine** cannot be excluded.

Reproductive and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test (OECD 421/422) in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity of 60 mg/kg/day.[8] This study provides preliminary information, and more comprehensive two-generation reproductive toxicity studies (OECD 416) or prenatal developmental toxicity studies (OECD 414) would be needed for a complete assessment.

Human Health Effects

The primary acute health concern associated with **m-anisidine** exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.^{[1][5]} This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory distress and central nervous system depression.^[1] **m-Anisidine** is also an irritant to the skin, eyes, and respiratory system.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation and replication of the findings. Below are generalized methodologies for the principal assays mentioned in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

- Principle: This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Methodology:
 - Several strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537, TA97) are used to detect different types of mutations.
 - The bacteria are exposed to various concentrations of **m-anisidine** in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).
 - The mixture is plated on a minimal glucose agar medium lacking histidine.
 - The plates are incubated for 48-72 hours at 37°C.
 - The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.^{[13][14]}

In Vitro Mammalian Chromosome Aberration Test

- Principle: This test assesses the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.
- Methodology:
 - Chinese Hamster Ovary (CHO) cells are cultured and exposed to at least three concentrations of **m-anisidine** for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, both with and without S9 metabolic activation.
 - A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
 - Cells are harvested, fixed, and spread on microscope slides.
 - Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
 - A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.[\[15\]](#)[\[16\]](#)

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 421/422)

- Principle: This screening study provides information on the potential systemic, reproductive, and developmental toxicity of a chemical following repeated oral administration.
- Methodology:
 - The test substance is administered daily by gavage to groups of male and female rats at three or more dose levels.
 - Males are dosed for a minimum of 28 days, and females are dosed for 14 days prior to mating, through mating, gestation, and early lactation.
 - Observations include clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and parturition.

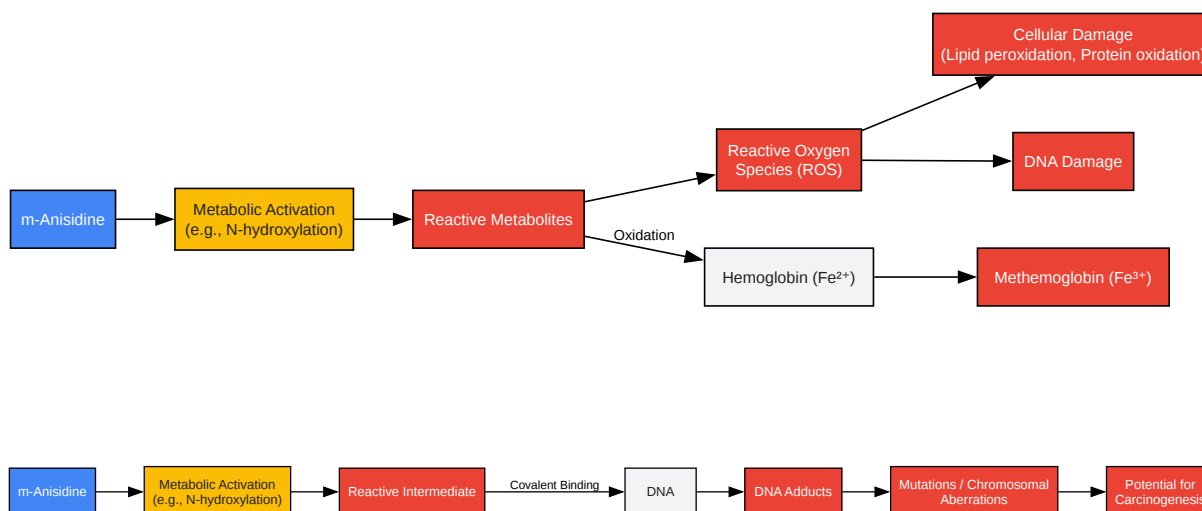
- Pups are examined for viability, clinical signs, and body weight.
- At termination, adult animals and pups are subjected to a gross necropsy, and selected organs are weighed and examined histopathologically.
- The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for systemic, reproductive, and developmental toxicity.[17][18]

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for **m-anisidine** have not been extensively elucidated, the known toxicological effects suggest the involvement of several key mechanisms.

Oxidative Stress

The formation of methemoglobin is an oxidative process. The metabolic activation of aromatic amines can generate reactive oxygen species (ROS), leading to oxidative stress within erythrocytes and other cells. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.[19][20]



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References

- 1. M-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 5. Methemoglobinemia: Practice Essentials, Background, Pathophysiology [[emedicine.medscape.com](https://www.emedicine.com/med/topic1111.htm)]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. m-Anisidine (536-90-3) | Chemical Effects in Biological Systems [[cebs.niehs.nih.gov](https://cebs.niehs.nih.gov/cebs/chemicals/536-90-3/)]
- 9. o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 10. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 11. Bioassay of o-anisidine hydrochloride for possible carcinogenicity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 12. p-Anisidine hydrochloride: Target Organs and Levels of Evidence for TR-116 [[ntp.niehs.nih.gov](https://ntp.niehs.nih.gov/ntp/assess/assessors/substances/chemicals/116/)]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. criver.com [criver.com]
- 15. oecd.org [oecd.org]
- 16. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 19. Oxidative DNA damage induced by a metabolite of carcinogenic o-anisidine: enhancement of DNA damage and alteration in its sequence specificity by superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
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